1,1'-Biphenyl-4,4'-diyldipyrrolidine-2,5-dione
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Overview
Description
1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione is a chemical compound that features a biphenyl core with two pyrrolidine-2,5-dione groups attached at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione typically involves the coupling of biphenyl derivatives with pyrrolidine-2,5-dione. One common method includes the reaction of 4,4’-dibromobiphenyl with pyrrolidine-2,5-dione in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is usually carried out in an inert atmosphere with a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: Biphenyl-4,4’-diyldipyrrolidine-2,5-diol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl core provides a rigid scaffold, while the pyrrolidine-2,5-dione groups can participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione derivatives: Compounds with different substituents on the biphenyl or pyrrolidine-2,5-dione moieties.
Pyrrolidine-2,5-dione compounds: Molecules containing the pyrrolidine-2,5-dione structure but with different core structures.
Uniqueness: 1,1’-Biphenyl-4,4’-diyldipyrrolidine-2,5-dione is unique due to its combination of a biphenyl core and pyrrolidine-2,5-dione groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H16N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16N2O4/c23-17-9-10-18(24)21(17)15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-19(25)11-12-20(22)26/h1-8H,9-12H2 |
InChI Key |
WAWOHUZBXXTKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
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